

Synthesis of 4-Decyn-1-ol: An Experimental Protocol

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Compound of Interest

Compound Name: 4-Decyn-1-ol

Cat. No.: B3056125

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Abstract

This application note provides a detailed experimental protocol for the synthesis of **4-decyn-1-ol**, a valuable intermediate in the preparation of insect pheromones and other specialty chemicals. The synthetic strategy employs a four-step sequence commencing with the protection of the hydroxyl group of 4-bromo-1-butanol as a tetrahydropyranyl (THP) ether. The resulting protected alkyl halide is then used to alkylate the lithium salt of 1-hexyne. Subsequent acidic deprotection of the THP ether affords the target compound, **4-decyn-1-ol**, which is purified by column chromatography. This protocol is intended for researchers and professionals in the fields of organic synthesis, chemical biology, and drug development.

Introduction

Alkynols, particularly those with a defined chain length and triple bond position, are important building blocks in organic chemistry. **4-Decyn-1-ol**, for instance, serves as a key precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, *Batrachedra amydraula*. The controlled synthesis of such compounds is therefore of significant interest for applications in pest management and chemical ecology. The protocol detailed herein describes a reliable and scalable method for the preparation of **4-decyn-1-ol**.

Overall Reaction Scheme

Experimental Protocol

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried by distillation from sodium/benzophenone ketyl immediately prior to use. All reactions involving air- or moisture-sensitive reagents were carried out under an inert atmosphere of dry argon or nitrogen using standard Schlenk techniques.

Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran

- To a stirred solution of 4-bromo-1-butanol (10.0 g, 65.3 mmol) in dichloromethane (100 mL) at 0 °C, was added 3,4-dihydro-2H-pyran (DHP, 8.8 g, 104 mmol) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.82 g, 3.27 mmol).
- The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
- The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 50 mL).
- The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
- Purification by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) yielded 2-(4-bromobutoxy)tetrahydro-2H-pyran as a colorless oil.

Step 2: Synthesis of 1-(Dec-4-yn-1-yloxy)tetrahydro-2H-pyran

- To a solution of 1-hexyne (4.2 g, 51.1 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, was added n-butyllithium (2.5 M in hexanes, 20.4 mL, 51.1 mmol) dropwise. The mixture was stirred at this temperature for 1 hour.
- A solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (12.1 g, 51.1 mmol) in anhydrous THF (20 mL) was added dropwise to the lithium acetylide solution at -78 °C.

- The reaction mixture was allowed to slowly warm to room temperature and stirred for 16 hours.
- The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL).
- The combined organic layers were washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was used in the next step without further purification.

Step 3: Synthesis of 4-Decyn-1-ol

- The crude 1-(dec-4-yn-1-yloxy)tetrahydro-2H-pyran was dissolved in methanol (100 mL).
- A catalytic amount of p-toluenesulfonic acid monohydrate (0.49 g, 2.56 mmol) was added, and the mixture was stirred at room temperature for 4 hours.
- The reaction was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure.
- The residue was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous layer was extracted with diethyl ether (2 x 50 mL).
- The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 4: Purification

The crude **4-decyn-1-ol** was purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product as a colorless oil.

Data Presentation

Parameter	Value
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol
Appearance	Colorless oil
Boiling Point	105-107 °C at 3 mmHg
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	3.69 (t, J = 6.2 Hz, 2H), 2.25 (tt, J = 6.9, 2.3 Hz, 2H), 2.14 (tt, J = 7.0, 2.3 Hz, 2H), 1.71 (p, J = 6.5 Hz, 2H), 1.49-1.35 (m, 4H), 0.91 (t, J = 7.2 Hz, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	80.8, 79.5, 62.1, 31.8, 31.1, 22.0, 19.3, 18.6, 13.6
IR (neat, cm ⁻¹)	3335 (br, O-H), 2932, 2872 (C-H), 2245 (C≡C), 1058 (C-O)
Overall Yield	60-70% over three steps

Visualization of the Experimental Workflow

Caption: Workflow diagram for the synthesis of **4-Decyn-1-ol**.

Conclusion

The described protocol provides a clear and reproducible method for the synthesis of **4-decyn-1-ol**. The use of a THP protecting group allows for the efficient alkylation of 1-hexyne with a functionalized electrophile. The procedure is suitable for producing the target compound in good yield and high purity, making it a valuable resource for researchers requiring this versatile chemical intermediate.

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